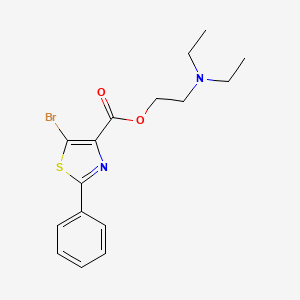
4-Chloro Perazine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro Perazine-d8 is a deuterated form of 4-Chloro Perazine, which is a related compound of Prochlorperazine. It is a potent antagonist of dopamine and serotonin receptors and is used in the treatment of various psychiatric disorders. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
The synthesis of 4-Chloro Perazine-d8 involves several steps, including the incorporation of deuterium atoms into the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.
化学反応の分析
4-Chloro Perazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .
科学的研究の応用
4-Chloro Perazine-d8 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference in NMR spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo in a safe manner.
Medicine: As a deuterated form of an antipsychotic drug, it is used in the treatment of psychiatric disorders and to study the pharmacokinetics and pharmacodynamics of related drugs.
Industry: It is used in the production of high-quality, certified reference materials for various industrial applications.
作用機序
The mechanism of action of 4-Chloro Perazine-d8 is primarily related to its anti-dopaminergic effects. It blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This action helps in the treatment of psychiatric disorders by reducing the activity of dopamine in the brain. Additionally, it also blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .
類似化合物との比較
4-Chloro Perazine-d8 is similar to other piperazine derivatives, such as:
Prochlorperazine: A non-deuterated form used in the treatment of schizophrenia and anxiety.
Trifluoperazine: Another piperazine derivative used as an antipsychotic.
Fluphenazine: A piperazine derivative with similar antipsychotic properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic research. This labeling allows for more precise studies of the compound’s behavior and interactions in various environments.
特性
IUPAC Name |
4-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3/i12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPMPGQTRXUECE-DHNBGMNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)



